molecular formula C35H41N7O2 B1459924 2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate CAS No. 1016900-25-6

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate

Katalognummer: B1459924
CAS-Nummer: 1016900-25-6
Molekulargewicht: 591.7 g/mol
InChI-Schlüssel: SZYHZTFPAMAFPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate is a pharmaceutical compound known for its application in the treatment of migraines. It is a derivative of indole, a heterocyclic aromatic organic compound, and is structurally related to tryptamines, which are known for their biological activity .

Wirkmechanismus

Target of Action

Rizatriptan Dimer Benzoate primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are found in cranial arteries and play a significant role in the regulation of blood flow in the brain .

Mode of Action

Rizatriptan Dimer Benzoate acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .

Biochemical Pathways

Its action on the serotonin 5-ht 1b and 5-ht 1d receptors leads to vasoconstriction in the cranial arteries . This vasoconstriction can reduce the sterile inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine .

Pharmacokinetics

Rizatriptan Dimer Benzoate is metabolized via monoamine oxidase-A, forming metabolites through significant first-pass metabolism . It is excreted in the urine (82%, 14% as unchanged drug) and feces (12%) . The plasma half-life of Rizatriptan Dimer Benzoate in males and females ranges from two to three hours .

Result of Action

The action of Rizatriptan Dimer Benzoate results in the constriction of brain blood vessels and the blocking of pain impulses and natural compounds that produce pain, nausea, and other migraine sensations . This leads to the relief of migraine symptoms.

Action Environment

The action of Rizatriptan Dimer Benzoate can be influenced by various environmental factors. For instance, its bioavailability can be affected by the pH of the environment . Furthermore, its stability and efficacy can be influenced by factors such as temperature and humidity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate involves multiple steps, starting from the indole nucleus. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Migraine Treatment

Rizatriptan Benzoate is primarily indicated for the acute treatment of migraine attacks. It works by stimulating serotonin receptors (5-HT_1B and 5-HT_1D), leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. Clinical studies demonstrate that Rizatriptan effectively reduces headache severity and associated symptoms such as nausea and sensitivity to light and sound.

Pharmacokinetics

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours post-administration.
  • Metabolism : Primarily metabolized by monoamine oxidase (MAO) A, leading to various metabolites that also exhibit pharmacological activity.
  • Half-life : Approximately 2 to 3 hours, allowing for multiple dosing throughout the day if necessary.

Case Study 1: Efficacy in Acute Migraine Treatment

A randomized controlled trial involving 500 participants demonstrated that Rizatriptan provided significant relief from migraine symptoms within two hours of administration compared to placebo. Patients reported a reduction in pain intensity from severe to mild or no pain in approximately 70% of cases.

Case Study 2: Safety Profile

A long-term safety study assessed the effects of Rizatriptan on patients with recurrent migraines over a year. The study found that while the majority experienced effective symptom relief, common side effects included dizziness and fatigue, with serious adverse events being rare.

Research Insights

Recent studies have explored the potential for Rizatriptan in treating other forms of headache disorders, such as tension-type headaches and cluster headaches. Preliminary results indicate that while its primary indication remains migraines, further research could expand its therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate is unique due to its rapid onset of action and high efficacy in treating acute migraine attacks. Its specific binding affinity to 5-HT1B/1D receptors and favorable pharmacokinetic profile make it a preferred choice for many patients .

Biologische Aktivität

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate is a compound that has garnered attention due to its biological activity, particularly in the treatment of migraines. This compound is a derivative of rizatriptan, a well-known triptan used for acute migraine relief. This article explores its pharmacological properties, mechanism of action, and relevant clinical studies.

  • Molecular Formula : C28H35N7·C7H6O2
  • Molecular Weight : 591.746 g/mol
  • CAS Number : 1016900-25-6

Rizatriptan and its derivatives primarily act as selective agonists at the serotonin receptors, specifically the 5-HT1B and 5-HT1D subtypes. The mechanism through which this compound exerts its effects includes:

  • Vasoconstriction : The compound induces vasoconstriction of intracranial blood vessels, which is crucial during migraine attacks. This action is primarily mediated through the 5-HT1B receptors located on these blood vessels .
  • Inhibition of Neurogenic Inflammation : It inhibits the release of pro-inflammatory neuropeptides from trigeminal nerves, contributing to its anti-migraine effects .

Pharmacokinetics

The pharmacokinetic profile of rizatriptan indicates that:

  • Bioavailability : Approximately 40% following oral administration.
  • Half-life : The plasma half-life averages between 2 to 3 hours.
  • Metabolism : Primarily metabolized by monoamine oxidase-A (MAO-A) to form inactive metabolites, with a minor active metabolite, N-monodesmethyl-rizatriptan, contributing to its pharmacological activity .

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of rizatriptan and its derivatives:

  • Efficacy in Migraine Relief :
    • A study demonstrated that rizatriptan effectively relieved migraine symptoms at doses of 5 and 10 mg, showing rapid onset compared to other triptans like sumatriptan .
    • Clinical trials indicated that it significantly reduced headache severity within 30 minutes post-administration.
  • Safety Profile :
    • Rizatriptan has been reported to be generally well-tolerated with few adverse effects. Common side effects include dizziness and fatigue, but serious cardiovascular events are rare due to its selectivity for serotonin receptors .
  • Comparative Studies :
    • In head-to-head trials against other triptans, rizatriptan was found to have a faster onset of action and comparable efficacy in relieving migraine pain .

Data Table: Summary of Key Pharmacological Properties

PropertyValue
Molecular Weight591.746 g/mol
Bioavailability~40%
Half-life2-3 hours
Primary MetabolitesN-monodesmethyl-rizatriptan (14% concentration)
Receptor AffinityHigh for 5-HT1B/1D; weak for others
Common Side EffectsDizziness, fatigue

Case Studies

Several case studies illustrate the clinical application of rizatriptan:

  • Case Study on Efficacy :
    • A patient with chronic migraines reported significant improvement in headache frequency and intensity after switching from sumatriptan to rizatriptan.
  • Safety Monitoring :
    • A cohort study monitored patients using rizatriptan over six months, noting no significant cardiovascular events or adverse reactions beyond mild side effects.

Eigenschaften

IUPAC Name

benzoic acid;2-[5-[[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7.C7H6O2/c1-33(2)11-9-22-16-30-26-7-5-20(13-24(22)26)15-28-23(10-12-34(3)4)25-14-21(6-8-27(25)32-28)17-35-19-29-18-31-35;8-7(9)6-4-2-1-3-5-6/h5-8,13-14,16,18-19,30,32H,9-12,15,17H2,1-4H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYHZTFPAMAFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CN5C=NC=N5)CCN(C)C.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 2
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 3
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 4
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 5
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Reactant of Route 6
Reactant of Route 6
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.